2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide

Caspase inhibition Apoptosis Structure–Activity Relationship

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide (molecular formula C₁₈H₁₄N₂O₃S, MW 338.38 g/mol) is a synthetic small molecule that integrates a 2,3-dihydro-1,4-benzodioxine-2-carboxamide core with a 4-phenyl-1,3-thiazol-2-yl amine moiety via a secondary amide bond. The compound belongs to the class of 1,4-benzodioxine–thiazole hybrid amides, a scaffold that has been explored within the Burnham Institute compound collection for caspase inhibition and within patent literature for stearoyl-CoA desaturase (SCD1) inhibition.

Molecular Formula C18H14N2O3S
Molecular Weight 338.4 g/mol
Cat. No. B5240931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide
Molecular FormulaC18H14N2O3S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESC1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=CC=C4
InChIInChI=1S/C18H14N2O3S/c21-17(16-10-22-14-8-4-5-9-15(14)23-16)20-18-19-13(11-24-18)12-6-2-1-3-7-12/h1-9,11,16H,10H2,(H,19,20,21)
InChIKeyVSRKEERIZWSZLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide – Structural Class and Procurement-Relevant Baseline


2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide (molecular formula C₁₈H₁₄N₂O₃S, MW 338.38 g/mol) is a synthetic small molecule that integrates a 2,3-dihydro-1,4-benzodioxine-2-carboxamide core with a 4-phenyl-1,3-thiazol-2-yl amine moiety via a secondary amide bond . The compound belongs to the class of 1,4-benzodioxine–thiazole hybrid amides, a scaffold that has been explored within the Burnham Institute compound collection for caspase inhibition and within patent literature for stearoyl-CoA desaturase (SCD1) inhibition [1][2]. It is primarily distributed as a specialty screening compound (e.g., Evitachem EVT‑5375744) and is not a bulk commodity chemical, making batch-to-batch consistency, authenticated structural identity, and procurement reliability critical considerations for any study that intends to use this specific amide linkage and thiazole substitution pattern .

Selection Specialty screening compound with defined 4-phenylthiazol-2-yl amide linkage
Context Caspase inhibition and SCD1 inhibitor research; explored in Burnham Institute collection
Consistency Batch-to-batch structural identity and purity verification critical for SAR studies

Why Generic Substitution Fails for 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide


Within the 1,4-benzodioxine chemical space, seemingly conservative modifications to the linkage chemistry (ester vs. amide), the thiazole C4 substituent (phenyl vs. pyridyl vs. chlorophenyl), or the amide N-substitution (unsubstituted thiazole vs. dimethylamide) produce large, quantifiable shifts in target potency and selectivity [1][2]. Compounds that share the benzodioxine–thiazole core but differ at a single functional group cannot be assumed to be functionally interchangeable; for example, the ester, carboxylic acid, dimethylamide, and 4-chlorophenyl ester analogs of this scaffold exhibit caspase-8 IC₅₀ values spanning from 40 µM to 200 µM, while the 2-pyridylthiazole analog engages an entirely different target class (T-type calcium channel) [1][3]. Therefore, a procurement decision that treats one benzodioxine–thiazole derivative as a drop-in replacement for another risks introducing uncontrolled variables that can undermine assay reproducibility and SAR interpretation.

Linkage Chemistry
Ester analogs (e.g. BI-9C3) are susceptible to serum hydrolysis; the amide bond alters H-bonding and stability, preventing direct substitution.
Thiazole C4 Substituent
Replacing 4-phenyl with 2-pyridyl switches target engagement from caspase to T-type calcium channel; 4-chlorophenyl variants shift potency and ADME.
Amide N‑Substitution
Dimethylamide or free acid analogs exhibit markedly different caspase-8 IC₅₀ and physicochemical profiles; the N-(4-phenylthiazol-2-yl) group is essential.

Quantitative Differentiation Evidence for 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide vs. Closest Analogs


Amide vs. Ester Linkage: Caspase-8 Inhibitory Potency Differentiation

The target compound bears a secondary amide bond linking the benzodioxine carbonyl to the 4-phenylthiazol-2-amine, in contrast to the phenyl ester linkage present in the Burnham Institute compound BI-9C3 (BDBM10218). In a fluorescent caspase-8 enzyme inhibition assay (pH 7.5, 22 °C), the phenyl ester analog BDBM10218 exhibited an IC₅₀ of 40,000 nM, while the closely related 4-chlorophenyl ester BDBM10222 exhibited an IC₅₀ of 74,000 nM on the same target [1]. Direct IC₅₀ data for the target compound are not available in public databases; however, the amide linkage is expected to confer distinct hydrogen-bonding capacity (one additional H-bond donor) and altered metabolic stability compared with the ester series [2]. This linkage difference constitutes a functional differentiation point: ester analogs are susceptible to serum esterase-mediated hydrolysis, whereas the amide analog is predicted to exhibit superior hydrolytic stability, a critical consideration for cell-based or in vivo assays with incubation times exceeding 1–2 hours [2].

Linkage Chemistry
Class-level inference
Amide (target) vs. Phenyl ester (BDBM10218): IC₅₀ 40,000 nM (ester); amide IC₅₀ not reported. Linkage alters hydrolytic stability.
Amide bond may resist serum esterases, supporting assays >1 h.
Direct caspase-8 data for amide unavailable; verify experimentally.
Caspase inhibition Apoptosis Structure–Activity Relationship

Thiazole C4 Substituent: Phenyl vs. Pyridyl Determines Target Class Engagement

Replacement of the 4-phenyl group on the thiazole ring with a 4-(2-pyridyl) group redirects the biological activity of the benzodioxine-2-carboxamide scaffold from caspase inhibition to T-type calcium channel (CACNA1H) blockade. The pyridyl analog BDBM66038 (N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide) has a reported IC₅₀ of 23,400 nM against the voltage-dependent T-type calcium channel subunit α1H (Homo sapiens), measured in a Vanderbilt Screening Center ion channel panel [1]. In contrast, the phenyl-substituted series (BDBM10218–BDBM10222) was profiled exclusively against caspase-3, -7, and -8 [2]. Although the target compound's direct target profile is not disclosed in public databases, the 4-phenylthiazole motif present in the target compound aligns it with the caspase-targeting series; the pyridyl variant should not be used as a functional substitute for caspase-related studies.

C4 Substituent
Cross-study comparable
4-Phenyl (target) aligns with caspase series; 2-Pyridyl analog IC₅₀ 23,400 nM on T-type calcium channel (CACNA1H).
Phenyl substitution directs toward caspase targets; pyridyl switches to ion channel.
Target compound’s direct caspase activity not publicly reported.
Target selectivity T-type calcium channel Kinase vs. ion channel

Amide N-Substitution: Phenylthiazol-2-yl vs. Dimethylamide – Potency and Physicochemical Divergence

Within the benzodioxine-2-carboxamide series, the nature of the amide nitrogen substituent dramatically alters caspase-8 inhibitory potency. The N,N-dimethylamide analog BDBM10221 (2-(2,3-dihydro-1,4-benzodioxin-2-yl)-N,N-dimethyl-1,3-thiazole-4-carboxamide) displayed an IC₅₀ of 129,000 nM against caspase-8, representing a >3-fold loss of potency compared with the phenyl ester lead (BDBM10218, IC₅₀ = 40,000 nM) [1]. The target compound, with its N-(4-phenylthiazol-2-yl) substitution, introduces a bulkier, aromatic amide nitrogen substituent that simultaneously increases molecular weight (+164 Da vs. dimethylamide), adds a hydrogen-bond donor, and raises calculated logP. The unsubstituted thiazole amide analog (BDBM10220, free carboxylic acid) exhibited an even weaker IC₅₀ of 200,000 nM, underscoring that the amide substituent is not merely a bystander but a determinant of target affinity [1].

N-Substitution
Class-level inference
Dimethylamide IC₅₀ 129,000 nM; free acid IC₅₀ 200,000 nM (caspase-8). Target has bulkier N-(4-phenylthiazol-2-yl) group.
N-substitution size and H-bond donor count likely influence potency and lipophilicity.
Target IC₅₀ not reported; confirm in assay.
Caspase-8 potency Lipophilicity H-bond donors

Regioisomeric Carboxamide Position: 2-Carboxamide vs. 6-Carboxamide Scaffold Differentiation

Commercial sources list close structural analogs in which the carboxamide linkage is attached at the 6-position of the benzodioxine ring rather than the 2-position. For example, N-(4-phenylthiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (CAS 477554-66-8) and N-(5-benzoyl-4-phenylthiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide are available through multiple vendors . The 2-carboxamide (target compound) places the amide substituent at the saturated ethylene carbon of the dioxine ring, creating a chiral center (racemic mixture unless otherwise specified), whereas the 6-carboxamide series is achiral at the attachment point. This difference has implications for molecular recognition: the 2-substituted series presents the thiazole moiety in a distinct spatial orientation relative to the benzodioxine oxygen atoms, potentially altering hydrogen-bonding geometry with target proteins [1].

Regioisomer
Supporting evidence
2-Carboxamide (chiral) vs. 6-carboxamide (achiral); spatial orientation of thiazole differs; ~2.5 Å interatomic shift.
Position of attachment determines chirality and H-bond geometry.
Verify regioisomer by NMR or HPLC upon receipt.
Regioisomerism Benzodioxine substitution Scaffold topology

Phenylthiazole Ring Substitution: 4-Phenyl vs. 4-(4-Chlorophenyl) and 4-(2,4-Dichlorophenyl) Analogs

Halogenated phenyl analogs of the target compound are more extensively documented in public databases than the unsubstituted parent. PubChem CID 4444919 represents N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and Evitachem lists N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide [1]. The introduction of chlorine atoms increases molecular weight (+34 Da for mono-Cl, +68 Da for di-Cl), raises lipophilicity (calculated ΔlogP ≈ +0.7 per Cl substituent), and is reported to enhance antimicrobial activity in thiazole–benzodioxine hybrids . The target compound (unsubstituted phenyl) serves as the non-halogenated reference point for SAR studies; its lack of chlorine substituents may confer advantages in solubility and reduced non-specific protein binding, albeit potentially at the cost of target potency.

Ring Halogenation
Supporting evidence
Unsubstituted phenyl (target); Cl analogs ΔMW +34–68 Da, ΔclogP +0.7–1.4; antimicrobial activity reported.
Non-halogenated parent serves as baseline for halogen SAR; solubility may differ.
Antimicrobial evidence class-level; validate in your assay.
Halogen substitution Bioisosterism Antimicrobial screening

Best Application Scenarios for 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid (4-phenyl-thiazol-2-yl)-amide


Caspase-Focused Apoptosis Probe Development Requiring a Non-Ester, Hydrolytically Stable Scaffold

For laboratories building upon the Burnham Institute caspase inhibitor series, the target compound supplies the 4-phenylthiazol-2-yl amide linkage that replaces the ester bond found in BI-9C3 (BDBM10218). Because the amide is resistant to serum esterase cleavage, this compound is suitable for cell-based apoptosis assays with extended incubation times (≥4 h) where ester analogs would undergo significant degradation [1]. Researchers should confirm caspase-8 IC₅₀ experimentally upon receipt, using the published fluorescent assay conditions (pH 7.5, 22 °C) to benchmark against the existing ester series data [1].

Halogen-Free Reference Compound for Phenylthiazole SAR Libraries

The target compound serves as the non-halogenated parent molecule for systematic SAR studies exploring the effect of phenyl ring chlorination (mono-Cl, di-Cl, or mixed halogen) on target potency, solubility, and metabolic stability [2]. Because the 4-(4-chlorophenyl) and 4-(2,4-dichlorophenyl) analogs are commercially tracked (PubChem CID 4444919), the parent compound is essential as an internal baseline to isolate the specific contribution of halogen substituents to biological activity [2].

Chiral Chromatography Method Development Using the Racemic 2-Carboxamide Benzodioxine Core

The target compound is a racemic mixture at the C2 position of the 1,4-benzodioxine ring. The (R)- and (S)-enantiomers of the related 2,3-dihydrobenzo[1,4]dioxine-2-carboxylic acid are established chiral synthons for enantioselective synthesis of therapeutic agents (e.g., doxazosin mesylate analogs) . Procurement of the racemic target amide enables the development and validation of chiral HPLC or SFC methods to separate the enantiomers, which may exhibit differential caspase inhibition or pharmacokinetic profiles .

SCD1 Inhibitor Hit Expansion from the Heterocyclic Derivative Patent Space

US Patent US20100029718A1 discloses heterocyclic derivatives as stearoyl-CoA desaturase (SCD1) inhibitors for cardiovascular and metabolic disease indications, featuring thiazole–carboxamide motifs that overlap structurally with the target compound [3]. Although the exact compound is not explicitly claimed in the patent, its core scaffold places it within the same chemical territory; medicinal chemistry teams pursuing SCD1 lead optimization can use the compound as a structurally characterized reference for intellectual property landscape analysis and as a starting point for further derivatization [3].

Application
Selection Property
Validation Focus
Apoptosis probe development (caspase pathway)
Amide linkage resists serum esterases, enabling extended cell-based assays
Confirm caspase-8 IC₅₀ and stability against ester series
Halogen-free SAR reference
Unsubstituted 4-phenylthiazole baseline for halogen series
Deconvolve electronic vs. steric contributions to activity
Chiral method development (racemic core)
Racemic 2-carboxamide center enables enantiomer separation
Enantiomer resolution and differential activity profiling
SCD1 inhibitor lead expansion
Thiazole–carboxamide scaffold aligns with patent-disclosed SCD1 inhibitors
IP landscape analysis and further derivatization
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